molecular formula C10H24N2 B050005 N,N,N',N'-Tetramethyl-1,6-hexanediamine CAS No. 111-18-2

N,N,N',N'-Tetramethyl-1,6-hexanediamine

Cat. No. B050005
CAS RN: 111-18-2
M. Wt: 172.31 g/mol
InChI Key: TXXWBTOATXBWDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediamine derivatives involves several chemical reactions, including chlorination, condensation, hydrolysis, and further condensation steps, starting from hexanedioic acid monomethyl ester. This process is noted for its simplicity, ease of separation, purification, and high yield, making it suitable for large-scale industrial production (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structures of various complexes involving N,N,N',N'-Tetramethyl-1,6-hexanediamine have been elucidated through X-ray crystallography. For instance, studies on vanadium(III) complexes reveal the ligand’s ability to form distorted octahedral structures with hexadentate coordination, showcasing its versatility in complex formation (Kanamori et al., 2001).

Chemical Reactions and Properties

N,N,N',N'-Tetramethyl-1,6-hexanediamine participates in a variety of chemical reactions, including photoredox-catalyzed C-H methylation of N-heteroarenes, utilizing TMEDA as a methyl source under mild conditions. This method has broad substrate scope and scalability, highlighting the compound's utility in organic synthesis (Liu et al., 2021).

Physical Properties Analysis

The compound's physical properties are influenced by its molecular structure. For instance, urea-terminated poly(1,6-hexamethyleneurea) oligomers synthesized from 1,6-hexanediamine exhibit a spiral fiber bundle morphology, high crystallinity, and thermoplasticity with a melting point of approximately 270°C. These materials demonstrate the diverse morphological and thermal characteristics that can be achieved through synthetic modifications of N,N,N',N'-Tetramethyl-1,6-hexanediamine (Harris et al., 1995).

Scientific Research Applications

  • Anion Exchange Membranes for Fuel Cells : This compound is used in the preparation of anion exchange membranes, which are integral to solid alkaline fuel cells. Its inclusion enhances physicochemical properties of these membranes, leading to improved ion transport and stability (Iravaninia, Azizi, & Rowshanzamir, 2017).

  • Corrosion Inhibition : Derivatives of N,N,N',N'-Tetramethyl-1,6-hexanediamine demonstrate significant corrosion inhibition properties for mild steel, offering potential applications in materials science (Ali & Saeed, 2001).

  • Photoionization Studies : The compound is studied in the context of photoionization, specifically in examining geminate charge recombination in various solvents. This research contributes to our understanding of photochemical processes (Choi, Sethi, & Braun, 1982).

  • Ionic Adduct Formation : It is used to react with fluorine-containing β-diketones to form ionic adducts, which have been characterized for potential applications in chemistry (Gupta, Twamley, & Shreeve, 2005).

  • Adrenoreceptor Research : N,N,N',N'-Tetramethyl-1,6-hexanediamine derivatives are studied for their effects on peripheral alpha-adrenoreceptors, which has implications in medical research and drug development (Angeli et al., 1985).

  • Choline Transport Inhibition : It is involved in the synthesis of compounds that inhibit high-affinity choline transport in brain synaptosomes. This has potential implications in neuroscience and pharmacology (Cai et al., 2007).

  • Solubility and Thermodynamic Studies : The solubility and thermodynamic properties of its derivatives in various solvents have been extensively studied, contributing to the field of solution chemistry (Yang et al., 2018).

  • Electrodialysis Applications : It's used in the preparation of crosslinked anion exchange membranes for electrodialysis, affecting ion transport properties (Sata, Teshima, & Yamaguchi, 1996).

  • Photopolymerization in Dental Restorations : This compound is investigated for its role in the photopolymerization process, offering potential improvements in dental restoration materials (Nie & Bowman, 2002).

  • Catalyst in Photophosphorylation : N,N,N',N'-Tetramethyl-p-phenylenediamine, a related compound, acts as a catalyst in photophosphorylation, which has implications in biological and chemical research (Schwartz, 1966).

Safety And Hazards

TMHDA is classified as a flammable liquid (Category 4), H227. It is toxic if swallowed or in contact with skin (Acute toxicity, Oral (Category 3), H301; Acute toxicity, Dermal (Category 3), H311). It causes severe skin burns and eye damage (Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318). It is fatal if inhaled (Acute toxicity, Inhalation (Category 1), H330). It is also toxic to aquatic life with long-lasting effects (Short-term (acute) aquatic hazard (Category 2), H401; Long-term (chronic) aquatic hazard (Category 2), H411) .

Future Directions

TMHDA can be used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells . It provides cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability . The addition of TMHDA combines functionalizing and crosslinking processes into a single step . This suggests that TMHDA could have potential applications in the development of new materials for energy storage and conversion.

properties

IUPAC Name

N,N,N',N'-tetramethylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-11(2)9-7-5-6-8-10-12(3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXWBTOATXBWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5033701
Record name N,N,N',N'-Tetramethyl-1,6-hexanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylhexamethylenediamine

CAS RN

111-18-2
Record name N,N,N′,N′-Tetramethyl-1,6-hexanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylhexamethylenediamine
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Record name N,N,N',N'-Tetramethyl-1,6-hexanediamine
Source EPA DSSTox
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Record name N,N,N',N'-tetramethylhexamethylenediamine
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Record name TETRAMETHYLHEXAMETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
539
Citations
AB Jasso-Salcedo, X Wang, Z Bacsik, N Hedin - Inorganica Chimica Acta, 2021 - Elsevier
Biomethane is a renewable fuel with a small environmental footprint. In its production, the removal of CO 2 from the fermentation gas is critical. Pressure and vacuum swing adsorption (…
Number of citations: 2 www.sciencedirect.com
JS Park, SH Park, SD Yim, YG Yoon, WY Lee… - Journal of power …, 2008 - Elsevier
For the performances of solid alkaline fuel cells (SAFCs) using anion-exchange membranes (AEMs), anion-exchange membranes were prepared via chloromethylation and amination …
Number of citations: 252 www.sciencedirect.com
M Tamami, D Salas‐de la Cruz… - Macromolecular …, 2012 - Wiley Online Library
Water‐soluble random copolymer ammonium ionenes with $\overline{M}_{\rm w}$ in the range of 17.4 to 20.8 kg mol −1 and various charge densities are synthesized from 1,12‐…
Number of citations: 29 onlinelibrary.wiley.com
NI Gadjev, TG Deligeorgiev, I Timcheva, V Maximova - Dyes and Pigments, 2003 - Elsevier
Several novel homodimeric asymmetric monomethine cyanine dyes based on the oxazole yellow (YO) chromophore were synthesized. The two YO chromophores [1-(ω-bromoalkyl)-4-[(…
Number of citations: 42 www.sciencedirect.com
T Sata, K Teshima, T Yamaguchi - Journal of Polymer Science …, 1996 - Wiley Online Library
A membranous copolymer crosslinked with divinylbenzene reacted with N,N,N′,N′‐tetra‐methylethylenediamine, N,N,N′,N′‐tetramethyl‐1,3‐propanediamine, and N,N,N′,N′‐…
Number of citations: 91 onlinelibrary.wiley.com
JH Hao, C Chen, L Li, L Yu, W Jiang - Desalination, 2000 - Elsevier
Solvent-resistant anion-exchange membranes with a crosslinking matrix were prepared with the reaction of chloromethylated polysulfone in N, N-dimethylformamide with diamine, such …
Number of citations: 43 www.sciencedirect.com
JL Coffer, MA Johnson, L Zhang, RL Wells… - Chemistry of …, 1997 - ACS Publications
GaN derived from gallium imide, {Ga(NH) 3/2 } n , typically exhibits yellow defect photoluminescence, with the pyrolysis temperature influencing the intensity of the emission. Pyrolysis of …
Number of citations: 68 pubs.acs.org
TG Deligeorgiev, NI Gadjev, II Timtcheva… - Dyes and …, 2000 - Elsevier
Several novel homodimeric asymmetric monomethine cyanine dyes based on the thiazole orange (TO) chromophore were synthesised via an improved synthetic procedure. The two …
Number of citations: 51 www.sciencedirect.com
HS Rosenzweig, VA Rakhmanova… - Bioconjugate …, 2001 - ACS Publications
Diquaternary ammonium salts constitute a new class of reagent for mediating transfection of DNA in mammalian cell lines. N,N‘-dioleyl-N,N,N‘,N‘-tetramethyl-1,2-ethanediamine (…
Number of citations: 95 pubs.acs.org
M Iravaninia, S Azizi, S Rowshanzamir - International Journal of Hydrogen …, 2017 - Elsevier
Anion exchange membranes were prepared based on polysulfone and functionalized by trimethylamine and N,N,N′,N′-tetramethyl-1,6-hexanediamine using chloromethylation, …
Number of citations: 42 www.sciencedirect.com

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